N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide
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Overview
Description
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrole group. The final step involves the attachment of the methanesulfonamide group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-performance liquid chromatography (HPLC) for purification and the employment of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, hydrogen peroxide, and sodium borohydride. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrrole-containing molecules. Examples include:
- 2-(2-methyl-1H-pyrrol-3-yl)-2-methylpyrimidine
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine .
Uniqueness
What sets N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-10-15-11(13-5-6-14-20(2,18)19)9-12(16-10)17-7-3-4-8-17/h3-4,7-9,14H,5-6H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMOFSFANBNFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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